molecular formula C8H15NO B044886 N-Isobutylcyclopropanecarboxamide CAS No. 122348-69-0

N-Isobutylcyclopropanecarboxamide

Cat. No. B044886
M. Wt: 141.21 g/mol
InChI Key: HVDYZTLRQPWELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutylcyclopropanecarboxamide, also known as IBMP, is a chemical compound that belongs to the class of cyclopropane carboxamides. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. IBMP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of N-Isobutylcyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, N-Isobutylcyclopropanecarboxamide has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, can lead to changes in neuronal activity and behavior.

Biochemical And Physiological Effects

N-Isobutylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter activity, N-Isobutylcyclopropanecarboxamide has also been shown to modulate the activity of certain enzymes and ion channels. This has led to investigations into the potential use of N-Isobutylcyclopropanecarboxamide in the treatment of other physiological conditions, such as hypertension and inflammation.

Advantages And Limitations For Lab Experiments

One of the primary advantages of N-Isobutylcyclopropanecarboxamide as a research tool is its ability to modulate neurotransmitter activity in a selective and reversible manner. This allows researchers to investigate the role of specific neurotransmitters in various physiological and behavioral processes. However, one limitation of N-Isobutylcyclopropanecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-Isobutylcyclopropanecarboxamide. One area of interest is in the development of more selective and potent analogs of N-Isobutylcyclopropanecarboxamide, which could be used to investigate the role of specific neurotransmitters in greater detail. Another area of interest is in the investigation of the potential therapeutic applications of N-Isobutylcyclopropanecarboxamide in the treatment of neurological and physiological disorders. Finally, further research is needed to fully understand the mechanism of action of N-Isobutylcyclopropanecarboxamide and its effects on neuronal activity and behavior.

Synthesis Methods

The synthesis of N-Isobutylcyclopropanecarboxamide involves a series of chemical reactions that begin with the reaction of isobutyronitrile with ethylmagnesium bromide. This reaction produces an intermediate compound, which is then treated with cyclopropanecarboxylic acid to yield the final product, N-Isobutylcyclopropanecarboxamide.

Scientific Research Applications

N-Isobutylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where N-Isobutylcyclopropanecarboxamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. This has led to investigations into the potential use of N-Isobutylcyclopropanecarboxamide in the treatment of neurological disorders, such as Parkinson's disease and depression.

properties

CAS RN

122348-69-0

Product Name

N-Isobutylcyclopropanecarboxamide

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-(2-methylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C8H15NO/c1-6(2)5-9-8(10)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

HVDYZTLRQPWELN-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1CC1

Canonical SMILES

CC(C)CNC(=O)C1CC1

synonyms

Cyclopropanecarboxamide, N-(2-methylpropyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.